molecular formula C13H20N2 B3022248 5-methyl-2-(2-methylpiperidin-1-yl)aniline CAS No. 946761-58-6

5-methyl-2-(2-methylpiperidin-1-yl)aniline

Cat. No.: B3022248
CAS No.: 946761-58-6
M. Wt: 204.31 g/mol
InChI Key: SKIXZIHSNVILJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

5-methyl-2-(2-methylpiperidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of various chemical products

Preparation Methods

The synthesis of 5-methyl-2-(2-methylpiperidin-1-yl)aniline involves several steps. One common method is the reaction of 2-methylpiperidine with aniline derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-methyl-2-(2-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Mechanism of Action

The mechanism of action of 5-methyl-2-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

5-methyl-2-(2-methylpiperidin-1-yl)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-methyl-2-(2-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-6-7-13(12(14)9-10)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIXZIHSNVILJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-(2-methylpiperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
5-methyl-2-(2-methylpiperidin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
5-methyl-2-(2-methylpiperidin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
5-methyl-2-(2-methylpiperidin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
5-methyl-2-(2-methylpiperidin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
5-methyl-2-(2-methylpiperidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.